POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE typically involves the reaction of 2-chloro-3-(benzyloxy)propionic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and crystallizers to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-3-(benzyloxy)propionic acid and its derivatives.
Oxidation Reactions: Products include benzoic acid and benzaldehyde.
Reduction Reactions: Products include 2-chloro-3-(benzyloxy)propanol and related alcohols.
Scientific Research Applications
POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research involving the compound includes its potential use in drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of metabolic enzymes and the modification of protein structures .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-chloro-3-(phenylmethoxy)propionate
- Potassium 3-(benzyloxy)-2-chloropropanoate
- Potassium 2-chloro-3-(benzyloxy)propanoate
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with specific molecular targets. Its benzyloxy group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
potassium;2-chloro-3-phenylmethoxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3.K/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKQUVFKKGLSX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)[O-])Cl.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClKO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335169 | |
Record name | 2-Chloro-3-(phenylmethoxy)propanoic acid potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138666-92-9 | |
Record name | 2-Chloro-3-(phenylmethoxy)propanoic acid potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 2-chloro-3-(benzyloxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | potassium 2-chloro-3-(benzyloxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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